Etelcalcetide hydrochloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Chronic Kidney Disease (CKD) with Secondary Hyperparathyroidism (SHPT)

SHPT is a common complication in CKD patients where the parathyroid glands overproduce parathyroid hormone (PTH) due to low blood calcium levels. Etelcalcetide acts as a calcimimetic drug, mimicking the effects of calcium by binding to the calcium-sensing receptor (CaSR) in the parathyroid gland. This binding suppresses PTH secretion, potentially regulating calcium homeostasis and improving bone health in CKD patients [].

Phase 2 clinical trials have shown promising results with etelcalcetide effectively reducing PTH levels compared to placebo in patients with CKD and SHPT []. Further research is ongoing to determine its long-term efficacy and safety in this patient population.

Potential Applications Beyond CKD-SHPT

While research is primarily focused on CKD-SHPT, etelcalcetide's mechanism of action suggests broader therapeutic potential. Studies are exploring its use in:

Etelcalcetide hydrochloride is a synthetic peptide and a calcimimetic agent primarily used for treating secondary hyperparathyroidism in patients with chronic kidney disease undergoing hemodialysis. Approved in February 2017 under the trade name Parsabiv, it acts by allosterically modulating the calcium-sensing receptor, leading to decreased parathyroid hormone secretion and serum calcium levels .

Chemical Structure

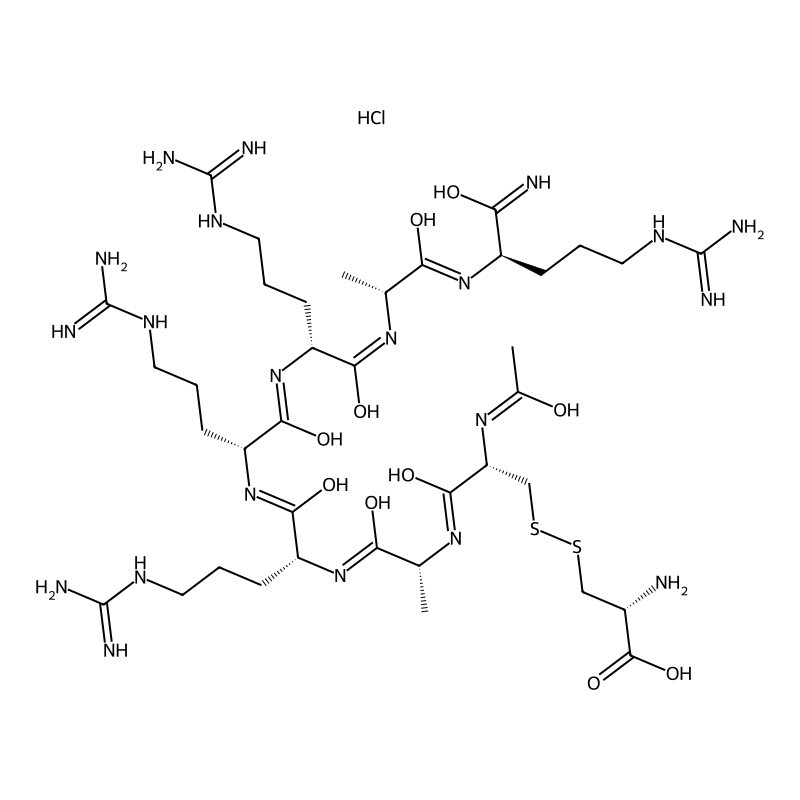

The chemical formula for etelcalcetide hydrochloride is C₃₈H₇₄ClN₂₁O₁₀S₂, with a molecular weight of approximately 1084.72 g/mol. Its structure features a disulfide bond between two cysteine residues, linking various amino acid sequences that contribute to its biological activity .

Etelcalcetide hydrochloride binds directly to the CaSR in the parathyroid gland, mimicking the effect of calcium []. This activation suppresses the release of PTH, the hormone responsible for regulating calcium levels in the blood. By lowering PTH levels, Etelcalcetide helps maintain calcium homeostasis in patients with SHPT [].

Etelcalcetide undergoes reversible disulfide exchange reactions primarily with endogenous thiols in the bloodstream, forming conjugates with serum albumin. This biotransformation is significant as it increases the molecular size of etelcalcetide, affecting its pharmacokinetics and prolonging its half-life, which ranges from 3 to 4 days . The drug is not metabolized by cytochrome P450 enzymes, indicating a unique metabolic pathway compared to many other pharmaceuticals .

As a calcimimetic, etelcalcetide enhances the sensitivity of the calcium-sensing receptor to extracellular calcium levels. This mechanism leads to reduced secretion of parathyroid hormone and lower serum calcium concentrations, making it effective in managing secondary hyperparathyroidism . Clinical studies have shown that etelcalcetide can significantly decrease parathyroid hormone levels and improve calcium homeostasis in patients on hemodialysis .

The synthesis of etelcalcetide hydrochloride involves several steps:

- Peptide Synthesis: The compound is synthesized using solid-phase peptide synthesis techniques, allowing for the precise assembly of amino acid sequences.

- Disulfide Bond Formation: The formation of disulfide bonds between cysteine residues is crucial for maintaining the structural integrity and biological activity of the peptide.

- Purification: After synthesis, the compound undergoes purification processes such as high-performance liquid chromatography to ensure that impurities are removed.

These methods yield a product that meets pharmaceutical standards for efficacy and safety .

Etelcalcetide hydrochloride is primarily indicated for:

- Treatment of Secondary Hyperparathyroidism: It is specifically designed for patients with chronic kidney disease on hemodialysis, helping to manage elevated parathyroid hormone levels effectively.

- Clinical Research: Ongoing studies are exploring its potential applications in other forms of hyperparathyroidism and metabolic bone diseases .

Etelcalcetide has been studied for its interactions with various medications and physiological conditions:

- Calcium Levels: It can significantly lower serum calcium levels, necessitating careful monitoring in patients at risk for hypocalcemia.

- Drug Interactions: Limited studies indicate that etelcalcetide does not interact significantly with cytochrome P450 enzymes but may have interactions with other medications affecting calcium metabolism .

Adverse effects primarily include hypocalcemia and related symptoms such as muscle spasms and seizures, particularly in predisposed individuals .

Etelcalcetide hydrochloride shares similarities with several other calcimimetic agents. Here are some notable comparisons:

| Compound Name | Mechanism of Action | Unique Features |

|---|---|---|

| Cinacalcet | Calcimimetic that increases sensitivity to calcium-sensing receptors | Oral administration; longer history of use |

| Abaloparatide | Parathyroid hormone analog | Promotes bone formation; different therapeutic use |

| Calcitriol | Active form of vitamin D | Directly increases intestinal absorption of calcium |

Uniqueness of Etelcalcetide:

Calcium-Sensing Receptor Allosteric Modulation

Etelcalcetide hydrochloride functions as a unique allosteric modulator of the calcium-sensing receptor, operating through a mechanism that fundamentally differs from endogenous calcium binding [1] [2]. The calcium-sensing receptor is a class C G-protein-coupled receptor that exists as a homodimer, with each protomer containing a large extracellular Venus flytrap domain connected via a cysteine-rich region to seven transmembrane domains [3]. The receptor's extracellular domain features multiple calcium binding sites that cooperatively bind calcium ions to initiate conformational changes leading to receptor activation [2].

Etelcalcetide interacts with the calcium-sensing receptor through covalent binding via disulfide exchange between its L-cysteine residue and cysteine-482 located in the hinge region of the Venus flytrap domain's lobe 1 [2] [4]. This binding site is topographically distinct from the orthosteric calcium binding sites and the binding regions utilized by small molecule positive allosteric modulators such as cinacalcet [2]. The peptide's unique binding mechanism allows it to stabilize a distinct receptor conformation compared to other calcium-sensing receptor modulators, potentially enabling biased signaling pathways [2].

Table 1: Calcium-Sensing Receptor Allosteric Modulation Properties

| Parameter | Etelcalcetide Value | Mechanistic Detail |

|---|---|---|

| Binding Site | Extracellular N-terminal domain | Venus flytrap domain hinge region |

| Binding Mechanism | Covalent disulfide exchange | Forms disulfide bond with CaSR Cys482 |

| Calcium Dependence | Enhanced by calcium presence | ~30-fold less potent without calcium |

| Receptor Conformation | Unique active state | Distinct from small molecule modulators |

| Allosteric Effect | Positive modulation | Enhances calcium sensitivity |

The allosteric nature of etelcalcetide's interaction with the calcium-sensing receptor is demonstrated by its calcium-dependent activity. In the presence of physiological calcium concentrations, etelcalcetide exhibits potent receptor activation with an effective concentration producing 50% response of 0.53 micromolar in human embryonic kidney 293T cells expressing the calcium-sensing receptor [1]. However, in calcium-free conditions, approximately 30-fold higher concentrations are required to achieve comparable receptor activation, indicating that calcium binding to the receptor enhances etelcalcetide's allosteric effects [5].

The peptide's ability to function as both a positive allosteric modulator and a direct agonist represents a significant pharmacological advantage. While cinacalcet requires the presence of calcium to exert its effects, etelcalcetide retains agonist activity even in calcium-depleted conditions, classifying it as a positive allosteric modulator agonist [2] [5]. This dual functionality may provide therapeutic benefits in clinical situations where calcium levels are severely compromised.

Structure-Activity Relationship Studies

Comprehensive structure-activity relationship studies have revealed critical molecular features essential for etelcalcetide's biological activity. The peptide comprises an octamer consisting of seven D-amino acids linked to an L-cysteine via a disulfide bond, with the sequence acetyl-[D-cysteine]-[D-alanine]-[D-arginine]-[D-arginine]-[D-arginine]-[D-alanine]-[D-arginine]-amide [4] [6].

The D-amino acid backbone represents the most critical structural feature for biological activity. Structure-activity relationship studies conducted using bacterial mutagenesis assays demonstrated that replacement of D-amino acids with their L-amino acid counterparts completely eliminates the peptide's mutagenic activity, indicating the stereochemical configuration is essential for receptor interaction [4]. The D-amino acid composition provides resistance to proteolytic degradation while maintaining the specific three-dimensional conformation required for calcium-sensing receptor binding.

Table 2: Structure-Activity Relationship Analysis

| Structural Component | Functional Role | SAR Finding |

|---|---|---|

| D-amino acid backbone | Essential for biological activity | Complete elimination when changed to L-amino acids |

| L-cysteine residue | Required for receptor binding | Removal completely eliminates activity |

| Disulfide bond | Critical for receptor interaction | Reduction diminishes but does not eliminate activity |

| Four D-arginine residues | Contributes to receptor binding affinity | Multiple positive charges enhance binding |

| N-terminal acetylation | Protects from amino-peptidase degradation | Stabilizes peptide structure |

| C-terminal amidation | Protects from carboxy-peptidase degradation | Prevents C-terminal degradation |

The L-cysteine residue at position 1 serves as the critical binding determinant for calcium-sensing receptor interaction. Structural studies using related peptides demonstrated that complete removal of the D-cysteine from the peptide backbone eliminates all mutagenic activity, confirming its essential role in receptor binding [4]. The disulfide bond formation with cysteine-482 in the calcium-sensing receptor represents the primary mechanism of receptor engagement.

Four D-arginine residues distributed throughout the peptide sequence contribute significantly to receptor binding affinity. These positively charged residues likely interact with negatively charged regions of the calcium-sensing receptor extracellular domain, providing additional binding energy and specificity [2]. The strategic placement of D-alanine residues between the D-arginine residues maintains optimal spacing for receptor interaction while providing conformational flexibility.

Terminal modifications play crucial roles in peptide stability and bioavailability. N-terminal acetylation protects against amino-peptidase degradation, while C-terminal amidation prevents carboxy-peptidase-mediated degradation [4] [7]. These modifications significantly extend the peptide's plasma half-life and enhance its therapeutic utility.

The optimal peptide length of eight residues has been established through systematic truncation studies. Shorter peptides show reduced calcium-sensing receptor binding affinity and diminished biological activity, while longer peptides do not provide additional benefits and may introduce conformational constraints that reduce receptor interaction efficiency [8].

Parathyroid Hormone Suppression Pathways

Etelcalcetide's primary therapeutic effect results from its ability to suppress parathyroid hormone secretion through calcium-sensing receptor-mediated signaling cascades. The parathyroid chief cells express calcium-sensing receptors at exceptionally high levels, making them exquisitely sensitive to receptor activation [9] [10]. Upon etelcalcetide binding, the calcium-sensing receptor undergoes conformational changes that activate multiple intracellular signaling pathways leading to parathyroid hormone suppression.

The primary signaling mechanism involves activation of the heterotrimeric G-protein subunit Gαq/11, which stimulates phospholipase C-mediated hydrolysis of phosphatidylinositol 4,5-bisphosphate into inositol 1,4,5-trisphosphate and diacylglycerol [9] [10]. Inositol 1,4,5-trisphosphate mobilizes calcium from intracellular endoplasmic reticulum stores, leading to rapid increases in cytoplasmic calcium concentrations. Paradoxically, unlike most secretory cells where increased intracellular calcium stimulates hormone release, parathyroid chief cells respond to elevated cytoplasmic calcium with decreased parathyroid hormone secretion [9].

Table 3: Parathyroid Hormone Suppression Signaling Cascade

| Signaling Component | Mechanism | Temporal Response |

|---|---|---|

| Calcium-sensing receptor activation | Etelcalcetide binding to Cys-482 | Immediate |

| Gαq/11 protein coupling | Conformational receptor changes | Within seconds |

| Phospholipase C activation | G-protein-mediated enzyme stimulation | Within seconds |

| Inositol 1,4,5-trisphosphate generation | Phospholipase C-mediated hydrolysis | Within seconds |

| Intracellular calcium mobilization | Endoplasmic reticulum calcium release | Within seconds |

| Parathyroid hormone secretion inhibition | Calcium-mediated vesicle fusion inhibition | Within minutes |

The mechanism by which elevated intracellular calcium inhibits parathyroid hormone secretion involves interference with vesicle fusion processes. High cytoplasmic calcium concentrations inhibit the fusion of secretory vesicles containing preformed parathyroid hormone with the plasma membrane, thereby reducing hormone release [11] [10]. This inhibitory mechanism represents a unique feature of parathyroid cell physiology and underlies the negative feedback regulation of parathyroid hormone secretion by calcium.

Secondary signaling pathways contribute to the sustained effects of etelcalcetide on parathyroid hormone suppression. Activation of the Gαi/o protein subunit leads to inhibition of adenylate cyclase activity, resulting in decreased cyclic adenosine monophosphate levels [10]. Since cyclic adenosine monophosphate normally stimulates parathyroid hormone synthesis and secretion, its reduction contributes to the overall suppressive effect.

The calcium-sensing receptor also activates mitogen-activated protein kinase pathways through both G-protein-dependent and β-arrestin-mediated mechanisms [12] [13]. These pathways influence gene transcription and long-term cellular responses, including regulation of parathyroid hormone gene expression and parathyroid cell proliferation [9] [14]. Chronic activation of these pathways by etelcalcetide may contribute to the sustained therapeutic effects observed in clinical studies.

Etelcalcetide demonstrates rapid onset of parathyroid hormone suppression, with measurable effects occurring within 30 minutes of intravenous administration [15] [5]. The magnitude of parathyroid hormone reduction correlates directly with plasma etelcalcetide concentrations, demonstrating a clear concentration-response relationship [1]. In preclinical studies using rat parathyroid gland cells, etelcalcetide suppressed parathyroid hormone secretion with an inhibitory concentration producing 50% response of 0.36 micromolar [1].

The sustained duration of parathyroid hormone suppression reflects etelcalcetide's unique pharmacokinetic properties. Following intravenous administration, the peptide undergoes reversible disulfide exchange with endogenous thiols, particularly albumin, forming high molecular weight conjugates that are not dialyzable [16] [5]. This biotransformation mechanism provides a reservoir effect, allowing sustained receptor activation and prolonged parathyroid hormone suppression lasting up to 72 hours after a single dose [5].

Clinical studies have demonstrated that etelcalcetide produces dose-dependent reductions in parathyroid hormone levels, with the effect persisting throughout the interdialytic period [17] [5]. The magnitude of parathyroid hormone suppression with etelcalcetide has been shown to be superior to that achieved with cinacalcet in head-to-head comparative studies, with 52.4% of patients achieving greater than 50% parathyroid hormone reduction compared to 40.2% with cinacalcet [17].

Purity

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

Drug Indication

Wikipedia

Use Classification

Dates

2: Dörr K, Kammer M, Reindl-Schwaighofer R, Lorenz M, Loewe C, Marculescu R, Erben R, Oberbauer R. Effect of etelcalcetide on cardiac hypertrophy in hemodialysis patients: a randomized controlled trial (ETECAR-HD). Trials. 2019 Oct 24;20(1):601. doi: 10.1186/s13063-019-3707-7. PubMed PMID: 31651370; PubMed Central PMCID: PMC6813957.

3: Russo D, Tripepi R, Malberti F, Di Iorio B, Scognamiglio B, Di Lullo L, Paduano IG, Tripepi GL, Panuccio VA. Etelcalcetide in Patients on Hemodialysis with Severe Secondary Hyperparathyroidism. Multicenter Study in "Real Life". J Clin Med. 2019 Jul 20;8(7). pii: E1066. doi: 10.3390/jcm8071066. PubMed PMID: 31330805; PubMed Central PMCID: PMC6678718.

4: Cunningham J, Block GA, Chertow GM, Cooper K, Evenepoel P, Iles J, Sun Y, Ureña-Torres P, Bushinsky DA. Etelcalcetide Is Effective at All Levels of Severity of Secondary Hyperparathyroidism in Hemodialysis Patients. Kidney Int Rep. 2019 Apr 16;4(7):987-994. doi: 10.1016/j.ekir.2019.04.010. eCollection 2019 Jul. PubMed PMID: 31317120; PubMed Central PMCID: PMC6611952.

5: Hain D, Tomlin H, Gibson C. Administration of Etelcalcetide for the Treatment of Secondary Hyperparathyroidism in Patients with CKD-MBD on Hemodialysis: A Nephrology Nursing Perspective. Nephrol Nurs J. 2019 May-Jun;46(3):315-290. PubMed PMID: 31199098.

6: Block GA, Chertow GM, Sullivan JT, Deng H, Mather O, Tomlin H, Serenko M. An integrated analysis of safety and tolerability of etelcalcetide in patients receiving hemodialysis with secondary hyperparathyroidism. PLoS One. 2019 Mar 15;14(3):e0213774. doi: 10.1371/journal.pone.0213774. eCollection 2019. PubMed PMID: 30875390; PubMed Central PMCID: PMC6420005.

7: Bushinsky DA, Chertow GM, Cheng S, Deng H, Kopyt N, Martin KJ, Rastogi A, Ureña-Torres P, Vervloet M, Block GA. One-year safety and efficacy of intravenous etelcalcetide in patients on hemodialysis with secondary hyperparathyroidism. Nephrol Dial Transplant. 2019 Mar 11. pii: gfz039. doi: 10.1093/ndt/gfz039. [Epub ahead of print] Erratum in: Nephrol Dial Transplant. 2019 May 15;:. PubMed PMID: 30859218.

8: Xipell M, Montagud-Marrahi E, Rubio MV, Ojeda R, Arias-Guillén M, Fontseré N, Rodas L, Vera M, Broseta JJ, Torregrosa V, Filella X, Maduell F. Improved Control of Secondary Hyperparathyroidism in Hemodialysis Patients Switching from Oral Cinacalcet to Intravenous Etelcalcetide, Especially in Nonadherent Patients. Blood Purif. 2019;48(2):106-114. doi: 10.1159/000496562. Epub 2019 Jan 30. PubMed PMID: 30699421.

9: Shigematsu T, Fukagawa M, Yokoyama K, Akiba T, Fujii A, Odani M, Akizawa T. Effects of the Intravenous Calcimimetic Etelcalcetide on Bone Turnover and Serum Fibroblast Growth Factor 23: Post Hoc Analysis of an Open-label Study. Clin Ther. 2018 Dec;40(12):2099-2111. doi: 10.1016/j.clinthera.2018.10.016. Epub 2018 Nov 23. PubMed PMID: 30473399.

10: Harada K, Fujioka A, Konno M, Inoue A, Yamada H, Hirota Y. Pharmacology of Parsabiv(®) (etelcalcetide, ONO-5163/AMG 416), a novel allosteric modulator of the calcium-sensing receptor, for secondary hyperparathyroidism in hemodialysis patients. Eur J Pharmacol. 2019 Jan 5;842:139-145. doi: 10.1016/j.ejphar.2018.10.021. Epub 2018 Oct 19. PubMed PMID: 30342948.

11: Mima A, Tansho K, Nagahara D, Watase K. Treatment of secondary hyperparathyroidism in patients on hemodialysis using a novel synthetic peptide calcimimetic, etelcalcetide: a short-term clinical study. J Int Med Res. 2018 Nov;46(11):4578-4585. doi: 10.1177/0300060518786913. Epub 2018 Jul 20. PubMed PMID: 30027791; PubMed Central PMCID: PMC6259360.

12: Patel J, Bridgeman MB. Etelcalcetide (Parsabiv) for Secondary Hyperparathyroidism in Adults With Chronic Kidney Disease on Hemodialysis. P T. 2018 Jul;43(7):396-399. PubMed PMID: 30013296; PubMed Central PMCID: PMC6027851.

13: Eidman KE, Wetmore JB. Treatment of secondary hyperparathyroidism: How do cinacalcet and etelcalcetide differ? Semin Dial. 2018 Sep;31(5):440-444. doi: 10.1111/sdi.12734. Epub 2018 Jul 15. Review. PubMed PMID: 30009474.

14: Yoshimura K, Funakoshi Y, Terawaki H. Dramatic Regression of Parathyroid Gland Swelling After Conversion of Calcimimetic Medication From Cinacalcet to Etelcalcetide. Ther Apher Dial. 2018 Oct;22(5):553-554. doi: 10.1111/1744-9987.12701. Epub 2018 Jun 21. PubMed PMID: 29927050.

15: Friedl C, Zitt E. Role of etelcalcetide in the management of secondary hyperparathyroidism in hemodialysis patients: a review on current data and place in therapy. Drug Des Devel Ther. 2018 Jun 1;12:1589-1598. doi: 10.2147/DDDT.S134103. eCollection 2018. Review. PubMed PMID: 29910605; PubMed Central PMCID: PMC5989700.

16: Bellasi A, Cozzolino M, Malberti F, Cancarini G, Esposito C, Genderini A, Guastoni CM, Ondei P, Pontoriero G, Teatini U, Vezzoli G, Messa P, Locatelli F. [New scenarios in secondary hyperparathyroidism: etelcalcetide. Position paper of Nephrologists form Lombardy]. G Ital Nefrol. 2018 May;35(3). pii: 2018-vol3. Italian. PubMed PMID: 29786181.

17: Ye J, Deng G, Gao F. Theoretical overview of clinical and pharmacological aspects of the use of etelcalcetide in diabetic patients undergoing hemodialysis. Drug Des Devel Ther. 2018 Apr 19;12:901-909. doi: 10.2147/DDDT.S160223. eCollection 2018. Review. PubMed PMID: 29719376; PubMed Central PMCID: PMC5914547.

18: Rose M, Shepherd J, Harris P, Pickett K, Lord J. Etelcalcetide for Treating Secondary Hyperparathyroidism: An Evidence Review Group Evaluation of a NICE Single Technology Appraisal. Pharmacoeconomics. 2018 Nov;36(11):1299-1308. doi: 10.1007/s40273-018-0661-2. Review. PubMed PMID: 29691773.

19: Villabón Ochoa P, Sánchez Heras M, Zapata Balcázar A, Sánchez Escudero P, Rodríguez Palomares JR, de Arriba de la Fuente G. A light in the control of secondary hyperparathyroidism. Etelcalcetide IV in hemodialysis. Nefrologia. 2018 Nov - Dec;38(6):677-678. doi: 10.1016/j.nefro.2018.02.003. Epub 2018 Mar 27. English, Spanish. PubMed PMID: 29602519.

20: Wu B, Melhem M, Subramanian R, Chen P, Jaramilla Sloey B, Fouqueray B, Hock MB, Skiles GL, Chow AT, Lee E. Clinical Pharmacokinetics and Pharmacodynamics of Etelcalcetide, a Novel Calcimimetic for Treatment of Secondary Hyperparathyroidism in Patients With Chronic Kidney Disease on Hemodialysis. J Clin Pharmacol. 2018 Jun;58(6):717-726. doi: 10.1002/jcph.1090. Epub 2018 Mar 13. Review. PubMed PMID: 29534286.